molecular formula C11H16N4O3S B2461692 Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate CAS No. 1448035-40-2

Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate

Cat. No. B2461692
CAS RN: 1448035-40-2
M. Wt: 284.33
InChI Key: MSAWWAWZXBGXTO-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate . This is a bioactive nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed using techniques like IR, 1H NMR, C, H, N analysis, and LCMS .


Chemical Reactions Analysis

The compound may be used in the preparation of compounds with potent fungicidal activity: 1,2,3-thiadiazole bearing hydrazone derivatives; 2-(4′-methyl-1′,2′,3′-thiadiazol)-5-substituted-1,3,4-oxadiazole derivatives; 1,2,3-thiadiazole bearing 1,2,4-triazole derivatives .


Physical And Chemical Properties Analysis

The compound has an empirical formula of C6H8N2O2S, a CAS Number of 18212-20-9, and a molecular weight of 172.20 . It has a refractive index of n20/D 1.5050 (lit.) and a density of 1.265 g/mL at 25 °C (lit.) .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, resulted in compounds screened for antimicrobial, antilipase, and antiurease activities. Some displayed moderate antimicrobial activity against test microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activity of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives

New derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings were synthesized and demonstrated antimicrobial properties against various bacteria and fungi, particularly against B. subtilis and fungi. Derivatives carrying a 1,3,4-thiadiazole ring generally showed higher antimicrobial activity (Önkol, Doğruer, Uzun, Adak, Özkan, & Şahin, 2008).

Benzofuran and Benzo[d]isothiazole Derivatives as Mycobacterium tuberculosis Inhibitors

A series of benzofuran and benzo[d]isothiazole derivatives were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis DNA GyrB. One compound, in particular, demonstrated promising inhibitory activity and was not cytotoxic in eukaryotic cells at relevant concentrations (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

Synthesis and Evaluation of Carbazole Derivatives

Carbazole derivatives synthesized from ethyl choloroacetate and carbazole were evaluated for their antibacterial, antifungal, and anticancer activities. Some compounds showed significant activity against bacterial and fungal strains and were active against the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, which means it can cause eye irritation, skin irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound could involve further studies into its potential applications, particularly given its bioactive properties . It could also involve exploring its synthesis in more detail and investigating its mechanism of action.

Mechanism of Action

Target of Action

It’s known that this compound is a bioactive nitrogen-containing heterocycle , which suggests it may interact with various biological targets.

Mode of Action

It’s known that this compound may be used in the preparation of compounds with potent fungicidal activity . This suggests that it may interact with its targets to disrupt essential biological processes in fungi.

Biochemical Pathways

Given its potential fungicidal activity , it may affect pathways essential for the growth and survival of fungi.

Result of Action

It’s known that this compound may be used in the preparation of compounds with potent fungicidal activity , suggesting that it may lead to the death of fungi.

properties

IUPAC Name

ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-3-18-11(17)15-6-4-14(5-7-15)10(16)9-12-8(2)13-19-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAWWAWZXBGXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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